6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine is a compound belonging to the class of diazines, specifically pyridazines Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine typically involves the diazotization of 6-chloro-1,4-dihydropyridazin-4-amine. The reaction conditions often include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then coupled with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,4-dihydropyridazin-4-amine: Similar in structure but lacks the diazenyl group.
3,6-Dichloropyridazine: Contains two chlorine atoms but lacks the diazenyl group.
1,4-Dihydropyridazine derivatives: Various derivatives with different substituents at positions 1 and 4.
Uniqueness
6-Chloro-3-diazenyl-1,4-dihydropyridazin-4-amine is unique due to the presence of both a chlorine atom and a diazenyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C4H6ClN5 |
---|---|
Molekulargewicht |
159.58 g/mol |
IUPAC-Name |
6-chloro-3-diazenyl-1,4-dihydropyridazin-4-amine |
InChI |
InChI=1S/C4H6ClN5/c5-3-1-2(6)4(8-7)10-9-3/h1-2,7,9H,6H2 |
InChI-Schlüssel |
GAAUQINGAJXRIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C(C1N)N=N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.